2-((2-Cyclopentylethyl)amino)benzonitrile

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

2-((2-Cyclopentylethyl)amino)benzonitrile is a benzonitrile derivative featuring a secondary amine linked to a cyclopentylethyl group, with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol. It is primarily procured as a versatile small molecule scaffold for medicinal chemistry and chemical biology research, owing to the combination of a hydrogen-bond-donating amine and a nitrile group that can participate in key binding interactions.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B14893871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Cyclopentylethyl)amino)benzonitrile
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCNC2=CC=CC=C2C#N
InChIInChI=1S/C14H18N2/c15-11-13-7-3-4-8-14(13)16-10-9-12-5-1-2-6-12/h3-4,7-8,12,16H,1-2,5-6,9-10H2
InChIKeyQGCGVDDVDDOYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-((2-Cyclopentylethyl)amino)benzonitrile (CAS 1119389-88-6) is Procured as a Distinct Chemical Scaffold


2-((2-Cyclopentylethyl)amino)benzonitrile is a benzonitrile derivative featuring a secondary amine linked to a cyclopentylethyl group, with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is primarily procured as a versatile small molecule scaffold for medicinal chemistry and chemical biology research, owing to the combination of a hydrogen-bond-donating amine and a nitrile group that can participate in key binding interactions . Its structural features distinguish it from simpler 2-aminobenzonitrile analogs.

The Risk of Substituting 2-((2-Cyclopentylethyl)amino)benzonitrile with In-Class Analogs


Simple in-class substitution is not advisable for 2-((2-cyclopentylethyl)amino)benzonitrile. The ethyl spacer between the amine and the cyclopentyl ring introduces conformational flexibility and alters the spatial presentation of the cyclopentyl moiety compared to directly linked analogs like 2-(cyclopentylamino)benzonitrile . This structural difference, despite the shared benzonitrile core, can significantly impact binding affinity, selectivity, and physicochemical properties such as lipophilicity, which is a critical factor in drug design [1]. The lack of public head-to-head data for this specific compound necessitates experimental verification rather than assumed interchangeability.

Quantitative Differentiation Evidence for 2-((2-Cyclopentylethyl)amino)benzonitrile vs. Comparators


Structural Differentiation: Increased Conformational Flexibility via an Ethyl Spacer

The key differentiator of 2-((2-cyclopentylethyl)amino)benzonitrile is its ethyl linker between the amine and the cyclopentyl ring. This contrasts with the closest direct analog, 2-(cyclopentylamino)benzonitrile (CAS 173316-38-6), where the cyclopentyl ring is bound directly to the amine . The ethyl spacer increases the number of rotatable bonds from 2 to 4, which fundamentally alters the molecule's conformational landscape and its potential to occupy different chemical space.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Lipophilicity Modulation: Higher cLogP Compared to Direct Cyclopentyl or Cyclohexyl Analogs

The ethyl spacer and cyclopentyl group in the target compound contribute to a higher predicted lipophilicity compared to analogs with smaller or directly linked cyclic amines. This is a class-level inference based on the additive nature of logP contributions. For example, when compared to 2-(cyclopentylamino)benzonitrile (cLogP ~2.8) or 2-(cyclohexylamino)benzonitrile (cLogP ~3.1), the target compound is expected to have a higher cLogP of approximately 3.5 [1]. No experimentally measured logP value is available in public literature for this precise compound.

ADME Drug Design Physicochemical Property Comparison

Molecular Weight and Heavy Atom Count Differentiation for Fragment vs. Lead Optimization

With a molecular weight of 214.31 g/mol, 2-((2-cyclopentylethyl)amino)benzonitrile sits in a property space distinct from smaller fragment-like analogs such as 2-aminobenzonitrile (MW 118.14 g/mol) and larger lead-like molecules . This places it in the 'reagent-like' or 'early hit' space, useful for building SAR around a core scaffold [1]. Its 16 heavy atoms also differentiate it from simpler 2-(cyclopentylamino)benzonitrile (14 heavy atoms).

Fragment-based Drug Discovery (FBDD) Lead Optimization Chemical Library Design

Procurement-Led Application Scenarios for 2-((2-Cyclopentylethyl)amino)benzonitrile


Building a Customized Fragment-to-Lead Library for Kinase or GPCR Targets

Given its distinct structural features—a benzonitrile core, an amino linker, and a flexible cyclopentylethyl tail—this compound is suitable for inclusion in a structurally diverse fragment library for screening against kinase or GPCR targets. Its procurement is justified when the aim is to explore SAR around the spatial positioning of a cycloalkyl group, which is not possible with the more rigid 2-(cyclopentylamino)benzonitrile [1].

Negative Control or Inactive Analog Synthesis for Neurodegenerative Disease Programs

In the context of MAO or AChE inhibitor research, as explored in the relevant nitrile-containing compound literature, the introduction of a flexible cyclopentylethyl group may significantly alter activity compared to known rigidified inhibitors [1]. This compound can therefore be strategically procured and tested as a comparator to confirm the importance of a specific spatial conformation for target engagement, serving as a tool compound for mechanistic studies.

Physicochemical Property Anchor in a Matched Molecular Pair Analysis (MMPA)

The compound's predicted higher logP and increased flexibility relative to its direct cyclopentylamino analog make it a valuable data point in a matched molecular pair (MMP) study [1]. A procurement team can use this compound to generate crucial experimental data points (LogD, solubility, permeability) that anchor the predicted values and guide the optimization of a lead series where modulating lipophilicity is critical for PK profile improvement.

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